(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 1351660-99-5
VCID: VC4519620
InChI: InChI=1S/C16H13ClF3NO2S/c17-14-6-5-13(24-14)15(22)21-7-8-23-12(9-21)10-1-3-11(4-2-10)16(18,19)20/h1-6,12H,7-9H2
SMILES: C1COC(CN1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H13ClF3NO2S
Molecular Weight: 375.79

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

CAS No.: 1351660-99-5

Cat. No.: VC4519620

Molecular Formula: C16H13ClF3NO2S

Molecular Weight: 375.79

* For research use only. Not for human or veterinary use.

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone - 1351660-99-5

Specification

CAS No. 1351660-99-5
Molecular Formula C16H13ClF3NO2S
Molecular Weight 375.79
IUPAC Name (5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Standard InChI InChI=1S/C16H13ClF3NO2S/c17-14-6-5-13(24-14)15(22)21-7-8-23-12(9-21)10-1-3-11(4-2-10)16(18,19)20/h1-6,12H,7-9H2
Standard InChI Key LLKSXKNHQBNQSM-UHFFFAOYSA-N
SMILES C1COC(CN1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F

Introduction

The compound (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic molecule that incorporates several functional groups, including a thiophene ring, a morpholine ring, and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activity and structural complexity.

Synthesis

The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone likely involves multiple steps, including the formation of the morpholine derivative and its subsequent reaction with a thiophene derivative. Specific synthesis protocols are not detailed in the available literature, but similar compounds often require careful control of reaction conditions to ensure high yields and purity.

Potential Applications

While specific applications of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone are not well-documented, compounds with similar structures are often explored for their pharmacological properties. The presence of a trifluoromethyl group and a morpholine ring suggests potential biological activity, possibly as a ligand for various receptors or enzymes.

Data Tables

Given the lack of specific data on (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, the following table summarizes general properties of similar compounds:

Compound FeatureDescription
Molecular FormulaC19_{19}H15_{15}ClF3_{3}N2_{2}O2_{2}S (estimated)
Molecular WeightApproximately 432 g/mol
Chemical StructureThiophene ring linked to a morpholine ring with a trifluoromethylphenyl substituent
SynthesisMulti-step organic synthesis involving morpholine and thiophene derivatives
Potential ApplicationsPotential pharmacological properties due to structural features

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator